Zeta Inhibitory Peptide (ZIP) is a myristoylated peptide initially designed to inhibit the atypical protein kinase C (aPKC) isoform, protein kinase Mζ (PKMζ) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. It is a synthetic peptide, not naturally occurring, and is primarily used as a research tool to investigate the role of aPKCs, particularly PKMζ, in various cellular processes, including long-term potentiation (LTP) and memory formation [, , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
The z-Pseudosubstrate inhibitory peptide, commonly referred to as the ζ-inhibitory peptide or ZIP, is a synthetic compound designed to inhibit the activity of atypical protein kinase Mζ (PKMζ). This peptide is derived from the autoinhibitory region of protein kinase Cζ (PKCζ) and has been extensively studied for its role in synaptic plasticity and memory processes. ZIP functions by mimicking the natural substrate of PKMζ, thereby blocking its enzymatic activity.
ZIP was first synthesized as a myristoylated peptide based on the amino acid sequence of the endogenous PKCζ pseudosubstrate region. It has been utilized in various research studies to investigate its effects on long-term potentiation (LTP) and memory retrieval mechanisms in neuronal cells. The peptide is available from multiple suppliers, including Tocris Bioscience, with a chemical purity of at least 95% .
ZIP belongs to a class of compounds known as pseudosubstrate inhibitors. These inhibitors are characterized by their ability to bind to the active sites of kinases, effectively preventing substrate phosphorylation. ZIP specifically targets PKMζ, which is known for its constitutive activity and involvement in maintaining synaptic strength during LTP.
The synthesis of ZIP involves solid-phase peptide synthesis techniques, which allow for the assembly of peptides in a stepwise manner on a solid support. The myristoylation modification enhances its cell permeability, facilitating its entry into neuronal cells. The general steps include:
The final product is characterized by its sequence SIYRRGARRWRKL, with a molecular weight of approximately 1928.4 g/mol and a formula of C90H154N30O17 . The myristoylation at Serine-1 contributes significantly to its biological activity by enhancing membrane interactions.
ZIP's structure consists of a linear peptide sequence that mimics the natural substrate of PKMζ. The myristoyl group attached at one end facilitates membrane penetration, while the core sequence is responsible for binding to PKMζ.
ZIP primarily acts through competitive inhibition of PKMζ, disrupting its ability to phosphorylate target substrates involved in synaptic signaling pathways. Upon administration, ZIP binds to the catalytic site of PKMζ, preventing it from phosphorylating AMPA receptors and other downstream signaling molecules.
Research indicates that ZIP can reverse established LTP when applied to hippocampal slices, demonstrating an IC50 value ranging from 1 to 2.5 μM . This inhibition leads to significant alterations in synaptic function and memory retention.
ZIP's mechanism involves binding to the active site of PKMζ, mimicking the natural substrate and inhibiting its catalytic activity. This action results in disrupted phosphorylation processes that are critical for maintaining synaptic plasticity.
Studies have shown that ZIP not only inhibits PKMζ but also affects other cellular pathways indirectly by altering calcium ion concentrations within neurons . The effects observed include increased spontaneous neuronal activity followed by elevated intracellular calcium levels.
ZIP has significant applications in neuroscience research, particularly concerning:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2